molecular formula C6H15NO B1373190 4-Aminohexan-2-ol CAS No. 1565989-00-5

4-Aminohexan-2-ol

Cat. No. B1373190
M. Wt: 117.19 g/mol
InChI Key: FQXRRPAWODYRLV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-Aminohexan-2-ol is C6H15NO . The InChI code is 1S/C6H15NO/c1-3-6(7)4-5(2)8/h5-6,8H,3-4,7H2,1-2H3 . The canonical SMILES representation is CCC(CC©O)N .


Physical And Chemical Properties Analysis

4-Aminohexan-2-ol has a molecular weight of 117.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass is 117.115364102 g/mol , and the monoisotopic mass is also 117.115364102 g/mol . The topological polar surface area is 46.2 Ų .

Scientific Research Applications

Mannich Reactions with Amino Alcohols

The compound 4-Aminohexan-2-ol has been studied in the context of Mannich reactions. These reactions involve the condensation of resorcarenes with various amino alcohols, including 4-Aminohexan-2-ol, leading to the formation of tetrabenzoxazines. This showcases the compound's utility in organic synthesis and the formation of complex molecular structures (Schmidt et al., 2000).

Role in Bacterial Enzyme Inhibition

4-Aminohexan-2-ol analogs have been shown to inhibit bacterial glutamic acid decarboxylase in a stereospecific and irreversible manner. This indicates the potential for developing targeted antibacterial agents (Jung et al., 1978).

Collagen Research

In studies related to collagen, 4-Aminohexan-2-ol has been used in reactions modeling the selective cleavage of hydroxylysine-bound glycosyl residues of collagen. This provides insights into collagen's structural and functional properties (Tang & Williams, 1984).

Enzymatic Studies

Research has explored the interactions of 4-Aminohexan-2-ol derivatives with enzymes. For instance, studies on the stoichiometry and stability of adducts formed between human 4-aminobutyrate aminotransferase and 4-Aminohexan-2-ol derivatives reveal insights into enzyme-inhibitor interactions, which is crucial for understanding enzyme mechanics and designing enzyme inhibitors (De Biase et al., 1989).

Oligonucleotide Functionalization

4-Aminohexan-2-ol has been utilized in the synthesis of functionalized oligonucleotides. This involves the coupling of the compound to the 5'-end of synthetic oligonucleotides, which is significant for applications in molecular biology and genetic engineering (Sinha & Cook, 1988).

Biochemical Sensing Applications

A study on the use of 4-Aminohexan-2-ol derivatives for the detection of aluminum ions highlights its potential in biochemical sensing. The study demonstrates the compound's utility in bacterial cell imaging and logical gate applications, indicating its relevance in analytical chemistry and bioimaging (Yadav & Singh, 2018).

Antiprotozoal Activity

Research has also explored the structural requirements of 4-Aminohexan-2-ol derivatives for antiprotozoal activity. This investigation into their efficacy against Trypanosoma and Plasmodium falciparum offers potential avenues for developing new treatments against protozoan diseases (Seebacher et al., 2006).

Safety And Hazards

The compound is associated with several hazard statements. It is harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and causes skin irritation (H315) .

properties

IUPAC Name

4-aminohexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-6(7)4-5(2)8/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXRRPAWODYRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminohexan-2-ol

CAS RN

1565989-00-5
Record name 4-aminohexan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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